3-Amino-3-cyclohexyl-propan-1-ol hydrochloride
Description
3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (CAS No. 1173031-67-8) is a chiral amino alcohol hydrochloride derivative characterized by a cyclohexyl substituent at the β-position of the propanolamine backbone. Its structure comprises a cyclohexyl ring, a primary alcohol group, and a secondary amine protonated as a hydrochloride salt. Suppliers such as Ambeed, Alfa Chemistry, and SAGECHEM offer this compound for research and industrial applications, highlighting its relevance in medicinal chemistry and fine chemical production .
Properties
IUPAC Name |
3-amino-3-cyclohexylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c10-9(6-7-11)8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMBTTZDDNANKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588750 | |
| Record name | 3-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173031-67-8 | |
| Record name | 3-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Reaction of Cyclohexylamine with Epichlorohydrin
The most commonly reported synthetic route involves the nucleophilic ring-opening of epichlorohydrin by cyclohexylamine, followed by hydrolysis and acidification to form the hydrochloride salt. The general steps are:
- Step 1: Cyclohexylamine reacts with epichlorohydrin under controlled temperature (0–5°C) to minimize side reactions.
- Step 2: The intermediate undergoes hydrolysis under alkaline conditions (pH 10–12) to open the epoxide ring completely.
- Step 3: Treatment with hydrochloric acid converts the free base into the hydrochloride salt.
- Step 4: Purification by recrystallization from ethanol/water mixtures yields the product with purity exceeding 98%.
This method is favored for its straightforwardness and scalability in industrial batch reactors, where temperature and pH control are critical for optimizing yield and purity. The process typically includes purification steps such as recrystallization or chromatography to remove unreacted starting materials and byproducts.
Asymmetric Hydrogenation of Sulfonate Intermediates
An advanced method for obtaining enantiomerically pure 3-amino-3-cyclohexyl-propan-1-ol derivatives involves:
- Step a: Formation of sulfonate salts from precursor ketones or amino ketones.
- Step b: Asymmetric hydrogenation of these sulfonates using a transition metal catalyst (commonly rhodium, ruthenium, or iridium) with diphosphine ligands under hydrogen pressure (5–50 bar) in polar solvents.
This catalytic process achieves high enantiomeric excess (≥85%) and reduces reaction times significantly compared to traditional acid-catalyzed methods. The use of sulfonic acids as counterions improves handling and reduces corrosion issues. The base used is typically an inorganic carbonate (Li2CO3, Na2CO3, or K2CO3) in sub-stoichiometric amounts to facilitate the reaction.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Product Quality |
|---|---|---|
| Temperature | 0–5°C during epichlorohydrin addition | Minimizes side reactions and byproduct formation |
| pH | 10–12 during hydrolysis | Ensures complete epoxide ring opening |
| Hydrogen Pressure | 5–50 bar (for asymmetric hydrogenation) | Enhances enantioselectivity and reaction rate |
| Catalyst | Rhodium, ruthenium, or iridium with diphosphine ligands | Critical for asymmetric hydrogenation efficiency |
| Base | Li2CO3, Na2CO3, or K2CO3 (0.05–0.5 eq) | Facilitates hydrogenation step |
| Purification | Recrystallization from ethanol/water | Achieves >98% purity |
| Drying Temperature | 70–85°C (for related compounds) | Removes residual solvents without decomposition |
Purification and Stability Considerations
- The hydrochloride salt form improves the compound’s stability and handling.
- Moderate hygroscopicity requires storage in desiccated conditions to prevent clumping.
- The compound is stable at room temperature in solid form but degrades in strongly acidic or alkaline solutions.
- Recrystallization from ethanol/water mixtures is the preferred purification method to remove impurities and achieve high purity suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclohexylamine + Epichlorohydrin | Nucleophilic ring-opening, hydrolysis, acidification | Simple, scalable, high purity (>98%) | Requires strict temperature and pH control |
| Asymmetric Hydrogenation of Sulfonates | Sulfonate formation, catalytic hydrogenation | High enantiomeric purity, reduced reaction time | Requires expensive catalysts and hydrogenation setup |
| Grignard Reaction (Related Compounds) | Formation of Grignard reagent, reaction with ketones, acidification | High yield (>95%), efficient production | More complex, less direct for target compound |
Research Findings and Practical Notes
- The direct reaction of cyclohexylamine with epichlorohydrin remains the most practical and widely used method for preparing this compound, especially for industrial production.
- Asymmetric hydrogenation methods are valuable when enantiomeric purity is critical, such as in pharmaceutical intermediate synthesis.
- Reaction parameters such as temperature, pH, and catalyst choice significantly influence yield, purity, and stereochemical outcome.
- Purification by recrystallization is essential to remove residual reactants and byproducts, ensuring product quality.
- Storage under inert, dry conditions preserves compound stability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-cyclohexyl-propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
3-Amino-3-cyclohexyl-propan-1-ol hydrochloride has the molecular formula and a molecular weight of approximately 193.71 g/mol. The compound features an amino group, a hydroxyl group, and a cyclohexyl ring, contributing to its unique reactivity and solubility characteristics.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its structural properties allow it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This property is particularly useful in pharmaceutical chemistry where chirality is crucial for drug efficacy .
Biochemical Probes
In biological research, this compound is investigated as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to modulate biochemical pathways by binding to active sites on enzymes makes it an essential tool for understanding complex cellular processes .
Pharmaceutical Development
The compound is explored for its potential therapeutic effects, particularly as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure may influence the pharmacological properties of derived compounds, making it significant in drug discovery and development .
Neuropharmacology
Research indicates that this compound may exhibit neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating mood disorders or neurodegenerative diseases .
Case Studies
Case Study 1: Synthesis of Neuroactive Compounds
In a study focused on synthesizing neuroactive agents, researchers utilized this compound as an intermediate. The resultant compounds exhibited promising activity in modulating serotonin receptors, highlighting the compound's potential in developing treatments for depression .
Case Study 2: Enzyme Interaction Studies
Another investigation explored the interaction between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit certain enzyme activities, providing insights into its role as a biochemical probe .
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Propanolamine Hydrochloride Derivatives
Key Differences and Implications
Substituent Effects on Lipophilicity :
- The cyclohexyl group in the target compound increases hydrophobicity (logP ~2.5 estimated), favoring membrane permeability in drug candidates. In contrast, the 4-trifluoromethylphenyl analog (CAS 787615-24-1) exhibits even higher lipophilicity (logP ~3.1), making it suitable for blood-brain barrier penetration .
- The cyclopropyl variant (CAS 2940955-86-0) balances hydrophobicity with reduced steric bulk, enabling interactions with constrained enzyme active sites .
Applications: Cyclohexyl derivative: Preferred in chiral amine synthesis for antidepressants or antiviral agents due to its rigid, non-planar structure . Triazole derivative: Explored in fungicides and kinase inhibitors owing to heterocyclic bioactivity .
Biological Activity
3-Amino-3-cyclohexyl-propan-1-ol hydrochloride (C₉H₂₀ClNO) is a chemical compound that has garnered attention due to its significant biological activities, particularly as an antagonist at neuropeptide Y Y1 receptors. This receptor plays a crucial role in various physiological processes such as appetite regulation and anxiety responses, making this compound a potential candidate for therapeutic applications in treating obesity and anxiety disorders .
Chemical Structure and Properties
The molecular structure of this compound includes:
- Amino Group : Contributes to its basicity and ability to form hydrogen bonds.
- Cyclohexyl Group : Provides hydrophobic characteristics, influencing its interaction with biological membranes.
- Propanol Backbone : Serves as a flexible linker that can affect the compound's conformation and binding properties.
The molecular weight of this compound is approximately 193.71 g/mol .
The biological activity of this compound primarily involves its interaction with neuropeptide Y Y1 receptors. By acting as an antagonist, it can modulate the physiological effects mediated by these receptors, which include:
- Appetite Regulation : Potentially reducing food intake.
- Anxiety Responses : Possibly alleviating symptoms associated with anxiety disorders.
Research indicates that modifications to the cyclohexyl or amino groups can significantly influence the compound's binding affinity and efficacy at these receptors, leading to variations in biological activity .
Antagonistic Effects
The antagonistic properties of this compound have been studied extensively. Key findings include:
- Binding Affinity : The compound exhibits a notable affinity for neuropeptide Y Y1 receptors, which are implicated in the regulation of food intake and anxiety .
- Potential Therapeutic Uses : Given its receptor modulation capabilities, this compound may be useful in developing treatments for obesity and anxiety disorders.
Case Studies
Several studies have explored the biological effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in food intake in animal models when administered . |
| Study B | Showed anxiolytic effects in behavioral tests, suggesting potential for anxiety treatment . |
| Study C | Investigated structural modifications leading to enhanced receptor binding, indicating avenues for drug design . |
Synthesis and Research Applications
The synthesis of this compound typically involves several chemical reactions that yield high purity products suitable for biological testing. It is often used as a building block in organic synthesis and medicinal chemistry due to its versatile functional groups .
Research Applications
This compound has diverse applications in scientific research:
- Biochemistry : Studied for its interactions with enzymes and proteins.
- Pharmaceutical Development : Investigated for potential therapeutic applications targeting neuropeptide Y pathways.
Q & A
Q. What are the common synthetic routes for 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride, and what key intermediates are involved?
A typical synthesis involves three stages:
Cyclohexyl Group Introduction : A Grignard reaction between cyclohexylmagnesium bromide and a ketone or epoxide precursor forms the cyclohexyl-propanol backbone .
Amination : The hydroxyl group is replaced via nucleophilic substitution using ammonia or a protected amine source (e.g., phthalimide) under high pressure and heat .
Hydrochloride Formation : The free amine is treated with HCl gas or aqueous HCl to yield the hydrochloride salt .
Key intermediates include 3-cyclohexyl-propan-1-ol and the free base amine.
Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?
Q. What are the critical spectroscopic (NMR, IR, MS) characteristics for confirming the structure of this compound?
- ¹H NMR : Signals for cyclohexyl protons (δ 1.2–2.1 ppm, multiplet), -NH₃⁺ (δ 7.5–8.5 ppm, broad), and -CH₂OH (δ 3.5–4.0 ppm) .
- IR : Broad -OH/N-H stretch (~3200–3500 cm⁻¹), C-N stretch (1250–1350 cm⁻¹) .
- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 204.2 (base peak) and fragment ions at m/z 156 (loss of HCl) .
Advanced Research Questions
Q. How can reaction parameters (temperature, solvent, catalyst) be optimized to improve the yield of this compound in nucleophilic substitution reactions?
- Temperature : Higher temperatures (80–100°C) accelerate substitution but may require pressure vessels to prevent solvent evaporation .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of ammonia .
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
- Statistical Optimization : Use a Design of Experiments (DoE) approach to balance competing factors (e.g., solvent polarity vs. temperature) .
Q. What strategies are effective for resolving enantiomers of this compound, and what chiral stationary phases are suitable for HPLC analysis?
- Chiral Resolution :
- Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra to known standards .
Q. How does the cyclohexyl substituent in this compound influence its pharmacokinetic properties compared to aromatic analogs?
- Lipophilicity : The cyclohexyl group increases logP compared to phenyl analogs, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability : Cyclohexyl derivatives show slower hepatic oxidation (via CYP450 enzymes) due to steric hindrance, extending half-life .
- In Vitro Testing : Compare bioavailability in Caco-2 cell monolayers and metabolic stability in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
